Home > Products > Screening Compounds P108830 > 7H-Dibenzo(c,g)carbazol-6-ol
7H-Dibenzo(c,g)carbazol-6-ol - 78448-10-9

7H-Dibenzo(c,g)carbazol-6-ol

Catalog Number: EVT-15572677
CAS Number: 78448-10-9
Molecular Formula: C20H13NO
Molecular Weight: 283.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7H-Dibenzo(c,g)carbazol-6-ol is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons. It is characterized by its intricate fused ring structure, which includes five rings. The compound has garnered attention due to its potential carcinogenic properties and its role as an environmental pollutant. The molecular formula is C20H13NC_{20}H_{13}N, and it has a molecular weight of approximately 267.32 g/mol. The compound is classified as a polycyclic aromatic hydrocarbon, which are known for their mutagenic and carcinogenic effects in biological systems .

Synthesis Analysis

The synthesis of 7H-dibenzo(c,g)carbazol-6-ol can be achieved through various methods, with notable techniques including:

  1. Two-Step Synthesis: This method involves the reaction of 1,1'-bi-2-naphthol with ammonium hydroxide and ammonium bisulfite under controlled conditions (220 °C for 16 hours in an autoclave). This approach has shown high yield rates .
  2. Hydroxylation Reactions: Hydroxylated derivatives can be synthesized from 7H-dibenzo(c,g)carbazole through various rearrangement and hydrolysis reactions, such as those involving benzoyl peroxide or boron tribromide demethylation .

These synthetic routes highlight the versatility of the compound in organic synthesis and its relevance in both laboratory and industrial applications.

Molecular Structure Analysis

The structure of 7H-dibenzo(c,g)carbazol-6-ol features a hydroxyl group (-OH) at the 6-position, which significantly influences its chemical reactivity and biological interactions.

  • Molecular Formula: C20H13NC_{20}H_{13}N
  • Molecular Weight: 267.32 g/mol
  • Density: Approximately 1.3 g/cm³
  • Melting Point: 152-154 °C
  • Boiling Point: 544.1 °C at 760 mmHg
  • Flash Point: 246.5 °C

The compound's structure can be represented using standard chemical notation, with a detailed InChI representation available for computational modeling .

Chemical Reactions Analysis

7H-dibenzo(c,g)carbazol-6-ol participates in several notable chemical reactions:

  1. Acid Neutralization: It can react with acids in exothermic reactions to form salts and water, indicating potential applications in acid-base chemistry .
  2. Reactivity with Strong Reducing Agents: The compound may generate flammable gases when combined with strong reducing agents, highlighting safety considerations during handling .
  3. Mutagenic Reactions: Its interactions with DNA can lead to structural distortions, resulting in DNA strand breaks and the formation of DNA adducts, which are critical events in carcinogenesis .
Mechanism of Action

The mechanism of action of 7H-dibenzo(c,g)carbazol-6-ol involves its ability to intercalate into DNA strands, leading to significant structural distortions that inhibit replication and transcription processes. This interaction results in:

  • DNA Strand Breaks: The compound's binding can cause breaks in the DNA helix.
  • Formation of DNA Adducts: These adducts can interfere with normal cellular functions and contribute to mutagenesis and carcinogenesis .

Research indicates that compounds within this class may exhibit mutagenic effects across various biological systems, necessitating careful handling and assessment of their environmental impact.

Physical and Chemical Properties Analysis

The physical and chemical properties of 7H-dibenzo(c,g)carbazol-6-ol include:

PropertyValue
Molecular Weight267.32 g/mol
Density1.3 g/cm³
Melting Point152-154 °C
Boiling Point544.1 °C
Flash Point246.5 °C
SolubilityLimited solubility in water; more soluble in organic solvents

These properties indicate that the compound is a yellow crystalline solid with significant stability under standard conditions but poses risks due to its carcinogenic nature .

Applications

7H-dibenzo(c,g)carbazol-6-ol has several applications across different scientific fields:

  1. Environmental Monitoring: Due to its classification as an environmental pollutant resulting from incomplete combustion processes, it is often studied for its impact on ecosystems.
  2. Cancer Research: Ongoing studies are exploring its potential therapeutic applications while addressing safety concerns associated with its carcinogenicity.
  3. Synthetic Chemistry: The compound serves as a precursor for synthesizing various derivatives that may have altered biological activities or improved solubility profiles .
Carcinogenic Potential and Mechanisms of 7H-Dibenzo(c,g)carbazol-6-ol

Carcinogenicity in Experimental Animal Models

7H-Dibenzo[c,g]carbazole (DBC), the parent compound of 7H-Dibenzo(c,g)carbazol-6-ol, is a potent multi-organ carcinogen across diverse animal species. Studies document its tumorigenic effects following topical application, subcutaneous injection, and dietary administration. DBC induces malignant sarcomas at the site of application, hepatomas in the liver, and carcinomas in the respiratory tract. The International Agency for Research on Cancer (IARC) classifies DBC as carcinogenic to experimental animals (Group 2B), citing sufficient evidence of carcinogenicity [8]. The N-methyl derivative (N-MeDBC) exhibits sarcomagenic activity comparable to DBC but notably lacks hepatocarcinogenic potential. In contrast, the 5,9-dimethyl derivative (diMeDBC) demonstrates significantly reduced carcinogenicity despite its structural similarity. This divergence highlights the critical influence of specific molecular modifications—particularly methylation at the pyrrole nitrogen (N-7) or specific ring carbons—on tissue-specific carcinogenic outcomes [2] [6]. The metabolic formation of 7H-Dibenzo(c,g)carbazol-6-ol (a hydroxylated derivative) represents a key activation step implicated in these processes.

Table 1: Carcinogenicity Profile of DBC and Key Derivatives in Experimental Models

CompoundTarget Organs/TissuesTumor TypesPotency Relative to DBC
DBCSkin, Liver, Lung, Injection SiteSarcomas, Hepatomas, CarcinomasReference (High)
N-MeDBCSkin, Injection SiteSarcomas, PapillomasReduced (lacks liver tumors)
5,9-diMeDBCNot significant-Greatly reduced

DNA Intercalation and Structural Distortion Mechanisms

The planar, polycyclic aromatic structure of DBC and its metabolites, including 7H-Dibenzo(c,g)carbazol-6-ol, facilitates intercalation into DNA. This insertion occurs between DNA base pairs, disrupting the regular helical structure. Computational studies and structural analyses reveal that intercalation is driven by π-π stacking interactions between the extended aromatic ring system of the carbazole and the DNA base pairs [7] [9]. This physical distortion has significant biological consequences: it compromises the fidelity of DNA replication by inducing frameshift mutations and creates local structural perturbations that hinder normal DNA repair processes. Furthermore, the intercalated position places reactive sites on the carbazole molecule, such as the C5 position (predicted as the dominant metabolic site in CYP1A1) and the hydroxyl group of the 6-ol derivative, in close proximity to nucleophilic DNA atoms (e.g., N2 of guanine). This proximity significantly enhances the likelihood of covalent adduct formation following enzymatic or photoactivation [9]. The intercalative binding mode is therefore a critical non-covalent step preceding the formation of stable, mutagenic DNA lesions.

Role of DNA Adduct Formation in Mutagenesis

Metabolic activation of DBC, leading to derivatives like the 6-ol, results in covalent binding to DNA, forming stable adducts detectable via sophisticated techniques like ³²P-postlabeling. These adducts are the primary drivers of DBC's mutagenicity and subsequent carcinogenicity. Research using Chinese hamster V79 cell lines engineered to express human cytochrome P450 (CYP) enzymes demonstrates distinct adduct patterns:

  • CYP1A1 expression leads to the highest levels of DNA adducts after exposure to DBC or N-MeDBC, producing 5-6 distinct adduct spots [2].
  • CYP1A2 expression results in significantly lower adduct levels (3-5 spots), indicating a lesser role in metabolic activation via the classical polycyclic aromatic hydrocarbon (PAH)-like pathway [2].
  • The dimethyl derivative (diMeDBC) forms minimal classical DNA adducts but induces significant oxidative DNA damage (e.g., 8-oxodG) detectable via comet assay with Fpg protein, implicating alternative genotoxic mechanisms [2].

Table 2: DNA Adduct Formation by DBC and Derivatives in Engineered V79 Cells

CompoundCYP Enzyme ExpressedAdduct Level (adducts/10⁸ nucleotides)Number of Adduct SpotsKey Observation
DBCCYP1A124.5 ± 7.25Highest activation via PAH-like pathway
N-MeDBCCYP1A116.2 ± 3.66Different adduct pattern vs DBC
DBCCYP1A20.7 ± 0.23Weak activation via this isoform
N-MeDBCCYP1A22.1 ± 1.25Distinct pattern vs CYP1A1 activation
diMeDBCCYP1A1 / CYP1A2Very Low / None-Induces oxidative DNA damage (Comet/Fpg assay)

These structurally diverse DNA adducts directly cause mutations by mispairing during DNA replication. Adducts derived from 7H-Dibenzo(c,g)carbazol-6-ol precursors are particularly significant as they represent stable, persistent lesions. Studies in diploid human fibroblasts (xeroderma pigmentosum cells) confirm that DBC-DNA adduct formation correlates directly with increased cytotoxicity and mutagenicity (6-thioguanine resistance), establishing a direct mechanistic link between adduct burden, genotoxicity, and the initiation of cancer [6].

Tissue-Specific Metabolic Activation Pathways

The metabolic activation of DBC to reactive intermediates, including potentially the 6-ol derivative, is highly tissue-specific and governed by the expression profiles of activating and detoxifying enzymes. This specificity underpins the organotropism of DBC-induced carcinogenesis (e.g., liver vs. skin/sarcoma). Key pathways include:

  • CYP1A1-Dominant Pathway: Prevalent in extrahepatic tissues (e.g., lung, skin), CYP1A1 catalyzes ring oxidation (likely including formation of phenols like the 6-ol derivative) and diol-epoxide formation analogous to benzo[a]pyrene activation. Molecular docking and dynamics simulations confirm that DBC binds optimally within the CYP1A1 active site, positioning C5 favorably for epoxidation – a potential precursor step to hydroxylated derivatives like the 6-ol compound. This pathway generates metabolites that form the classical, highly mutagenic DNA adducts detected in V79MZh1A1 cells [2] [9].
  • CYP1A2 and N-Oxidation Pathway: Primarily active in the liver. While CYP1A2 contributes to ring oxidation (producing phenols such as 3-OH-DBC, 5-OH-DBC, and 2-OH-DBC identified in microsomal studies), activation at the pyrrole nitrogen (N-7) is strongly implicated in DBC's unique hepatocarcinogenicity, a pathway absent in its N-methyl derivative (N-MeDBC). N-hydroxylation or one-electron oxidation at N-7 can lead to reactive nitrenium ions capable of binding to DNA. This nitrogen-centered activation is a critical differentiator explaining why DBC, but not N-MeDBC, induces liver tumors [1] [4] [6].
  • Species-Specific Metabolism: Rodent studies reveal significant differences; 3-methylcholanthrene induces DBC metabolism in rat liver microsomes but not in mouse liver microsomes, suggesting divergent enzymatic pathways influence species susceptibility [4].
  • Non-Enzymatic Pathways: Photoactivation by UVA light generates reactive oxygen species and potentially direct DNA damage, contributing to oxidative stress and genotoxicity independent of CYP metabolism, particularly relevant for skin exposure [1].

The specific metabolic route (ring oxidation vs. N-oxidation) dictates the spectrum of reactive intermediates (epoxides, diol-epoxides, phenols, nitrenium ions) and consequently the types and locations of DNA adducts formed, ultimately determining the tissue-specific carcinogenic outcome. Derivatives like 7H-Dibenzo(c,g)carbazol-6-ol arise primarily from ring-hydroxylation pathways and contribute significantly to the adducts driving mutagenesis in tissues expressing high CYP1A1 activity.

Properties

CAS Number

78448-10-9

Product Name

7H-Dibenzo(c,g)carbazol-6-ol

IUPAC Name

12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaen-10-ol

Molecular Formula

C20H13NO

Molecular Weight

283.3 g/mol

InChI

InChI=1S/C20H13NO/c22-17-11-13-6-2-4-8-15(13)19-18-14-7-3-1-5-12(14)9-10-16(18)21-20(17)19/h1-11,21-22H

InChI Key

YHSYTXPQGAUSSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C(=CC5=CC=CC=C54)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.